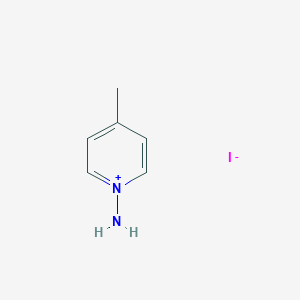

Pyridinium, 1-amino-4-methyl-, iodide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridinium, 1-amino-4-methyl-, iodide is a quaternary ammonium salt derived from pyridine. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound consists of a pyridinium ring with an amino group at the 1-position and a methyl group at the 4-position, with iodide as the counterion.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-amino-4-methyl-, iodide typically involves the quaternization of 4-methylpyridine with an appropriate alkylating agent, followed by the introduction of the amino group. One common method involves the reaction of 4-methylpyridine with methyl iodide to form 1-methyl-4-methylpyridinium iodide. This intermediate is then reacted with hydroxylamine-O-sulfonic acid to introduce the amino group, resulting in this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Nucleophilic Substitution Reactions

The amino group at position 4 and the methyl group at position 1 enable diverse nucleophilic substitution pathways:

- Alkylation/Acylation : The amino group reacts with alkyl halides or acyl chlorides to form substituted derivatives. For example, reaction with methyl iodide generates quaternary ammonium salts under mild conditions .

- Sulfonylation : Treatment with sulfonyl chlorides (e.g., TsCl) yields sulfonamide derivatives, as demonstrated in analogous pyridinium systems .

Table 1: Representative Nucleophilic Substitution Reactions

| Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| CH₃I | 1,4-Dimethylpyridinium iodide | RT, ethanol | 85 | |

| TsCl | 4-(Tosylamino)-1-methylpyridinium iodide | 0°C, DCM | 72 |

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions due to its amino group acting as a dipolarophile:

- Pyrazolo[1,5-a]pyridine Formation : Reaction with alkynes (e.g., ethyl propiolate) in pyridine yields fused pyrazolo-pyridine derivatives .

Table 2: Cycloaddition Reaction with Ethyl Propiolate

| Conditions | Product | Key Observations | Source |

|---|---|---|---|

| Pyridine, 80°C | Pyrazolo[1,5-a]pyridine annelated product | Requires dehydrogenation step |

Radical-Mediated Reactions

1-Amino-4-methylpyridinium iodide serves as a precursor for N-centered radicals:

- Photoredox Activation : Under blue-light irradiation with fac-[Ir(ppy)₃], the N–N bond cleaves to generate amidyl radicals for C–H functionalization .

- Electrochemical Reduction : Single-electron transfer produces stable radicals, enabling cross-coupling with alkenes or arenes .

Table 3: Radical Reaction Parameters

| Catalyst | Substrate | Product | Efficiency (%) | Source |

|---|---|---|---|---|

| fac-[Ir(ppy)₃] | Styrene | Alkene-functionalized derivative | 68 |

Acid-Base Reactivity

The amino group exhibits pH-dependent behavior:

- Protonation : In acidic media (pH < 3), the amino group is protonated, enhancing electrophilicity at the pyridinium ring .

- Excited-State Proton Transfer : Fluorescence quenching in polar solvents correlates with solvent acidity (pKa = 0.62 in excited state) .

Recyclization Pathways

Under basic conditions, the pyridinium ring undergoes recyclization:

科学研究应用

Pyridinium, 1-amino-4-methyl-, iodide has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and as a probe for studying biological systems.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of other chemical compounds

作用机制

The mechanism of action of Pyridinium, 1-amino-4-methyl-, iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it can disrupt cellular processes by interacting with cell membranes and proteins, leading to antimicrobial or anticancer effects .

相似化合物的比较

Similar Compounds

- Pyridinium, 1-amino-4-methyl-, chloride

- Pyridinium, 1-amino-4-methyl-, bromide

- Pyridinium, 1-amino-4-methyl-, nitrate

Uniqueness

Pyridinium, 1-amino-4-methyl-, iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and biological activity. Compared to its chloride and bromide counterparts, the iodide variant may exhibit different pharmacokinetic properties and efficacy in biological applications .

生物活性

Pyridinium, 1-amino-4-methyl-, iodide (CAS Number: 7583-92-8) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Pyridinium iodides are characterized by a pyridine ring with a quaternary nitrogen atom, which imparts unique chemical properties. The presence of the iodine ion enhances its reactivity and biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic processes. Studies have shown that this compound exhibits minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against multiple bacterial strains, indicating its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 64 | 128 |

| Pseudomonas aeruginosa | 32 | 64 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridinium derivatives, including 1-amino-4-methyl-, iodide. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, including cisplatin-resistant and doxorubicin-resistant cells. For instance, compounds derived from pyridinium were found to induce oxidative stress in cancer cells, leading to apoptosis and reduced tumor growth in xenograft models .

Case Study: Antitumor Efficacy in Vivo

In a study involving mouse xenograft models, pyridinium derivatives were administered to mice injected with A549 lung cancer cells. The results showed a significant reduction in tumor weight compared to control groups, demonstrating the efficacy of these compounds in vivo .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, leading to cell lysis.

- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels within cancer cells, these compounds trigger apoptotic pathways.

- Enzyme Inhibition : Pyridine derivatives have been shown to inhibit key enzymes involved in cancer cell survival and proliferation, such as PIM-1 kinase .

属性

IUPAC Name |

4-methylpyridin-1-ium-1-amine;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N2.HI/c1-6-2-4-8(7)5-3-6;/h2-5H,7H2,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFKFRTXEBLVHC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](C=C1)N.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453509 |

Source

|

| Record name | Pyridinium, 1-amino-4-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7583-92-8 |

Source

|

| Record name | Pyridinium, 1-amino-4-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。